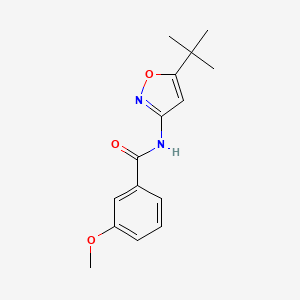
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide, also known as SBI-425, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the most promising areas of research has been its use in the treatment of inflammatory bowel disease (IBD). Studies have shown that N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation in the gut, making it a potential treatment option for IBD.
In addition to its use in IBD, N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has also been studied for its potential role in the treatment of other diseases such as cancer, diabetes, and neurodegenerative disorders. Its ability to modulate various signaling pathways and cellular processes makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide involves the inhibition of a protein called cyclic GMP-AMP synthase (cGAS). This protein plays a key role in the immune response by detecting the presence of foreign DNA in the cell. When cGAS is activated, it produces a molecule called cyclic GMP-AMP (cGAMP), which in turn activates the immune response.
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide binds to cGAS and prevents it from producing cGAMP, thereby inhibiting the immune response. This mechanism of action has been shown to be effective in reducing inflammation in various disease conditions.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has been found to have a wide range of biochemical and physiological effects. In addition to its role in modulating the immune response, it has also been shown to affect various signaling pathways and cellular processes.
One of the most notable effects of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is its ability to inhibit the production of pro-inflammatory cytokines. This has been demonstrated in various in vitro and in vivo studies, making it a potential treatment option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide in lab experiments is its specificity for cGAS. This allows researchers to study the role of cGAS in various disease conditions and to develop new drugs that target this protein.
However, one of the limitations of using N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is its relatively low solubility in water. This can make it difficult to administer in vivo and may require the use of specialized delivery systems.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. One area of focus is the development of new drug candidates based on the structure of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. This could involve modifying the chemical structure of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide to improve its solubility, potency, and selectivity.
Another area of research is the identification of new disease conditions that could be treated with N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide. This could involve screening for the expression of cGAS in various tissues and identifying disease conditions where cGAS plays a key role.
Overall, N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide has shown great promise as a potential therapeutic agent for various disease conditions. Its ability to modulate the immune response and affect various signaling pathways makes it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to develop new drug candidates based on its structure.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3-methoxybenzamide is a multi-step process that involves the use of several chemical reagents and techniques. The first step involves the preparation of the intermediate compound 5-tert-butyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The overall yield of this synthesis method is around 40%, making it a relatively efficient process.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)12-9-13(17-20-12)16-14(18)10-6-5-7-11(8-10)19-4/h5-9H,1-4H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVRGYMMQHVJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

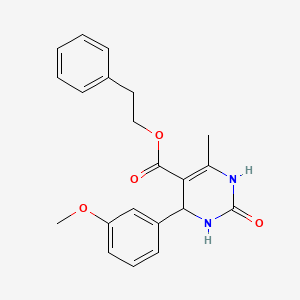
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-beta-alanine](/img/structure/B4989185.png)
![3-(2-anilino-1,3-thiazol-4-yl)-3-methyl-8-(propoxymethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B4989193.png)
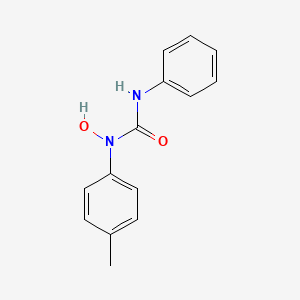
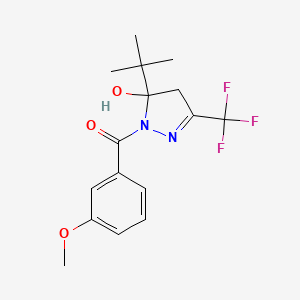
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
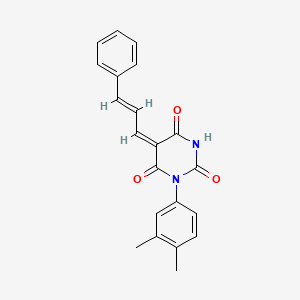
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
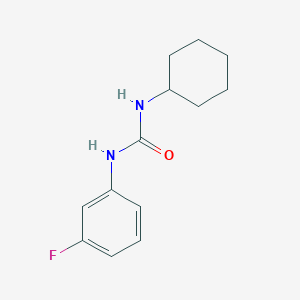
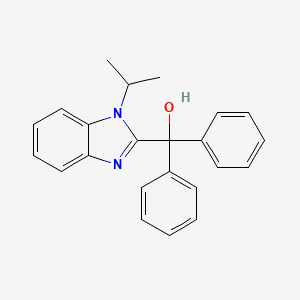
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)